

Spectroscopic Characterization of Bicyclo[4.3.1]dec-1-ene: A Technical Overview

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Compound of Interest

Compound Name: *Bicyclo[4.3.1]dec-1-ene*

Cat. No.: *B15458478*

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Introduction: **Bicyclo[4.3.1]dec-1-ene** is a notable example of a bridgehead alkene, a class of organic molecules characterized by a double bond involving a bridgehead carbon atom. Adherence to Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough to accommodate the geometric strain, makes small bridgehead alkenes like **Bicyclo[4.3.1]dec-1-ene** highly strained and challenging to synthesize and isolate. Consequently, comprehensive spectroscopic data for this specific compound are scarce in publicly accessible literature. This guide provides a detailed overview of the expected spectroscopic characteristics of **Bicyclo[4.3.1]dec-1-ene** based on the analysis of related bicyclic structures and general principles of spectroscopy. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the analysis of strained bicyclic systems.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **Bicyclo[4.3.1]dec-1-ene**. Due to the lack of direct experimental data, these values are illustrative and based on data from structurally similar compounds and established spectroscopic principles for alkenes.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton	Expected Chemical Shift (δ , ppm)	Expected Multiplicity	Expected Coupling Constants (J, Hz)
Vinylic H	5.5 - 6.5	Multiplet	
Bridgehead H	2.5 - 3.5	Multiplet	
Bridge H's	1.2 - 2.5	Multiplets	

Note: The chemical shifts for protons in strained bicyclic systems can be anomalous due to unusual bond angles and through-space effects.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Expected Chemical Shift (δ , ppm)
Vinylic C (quaternary)	140 - 150
Vinylic C	120 - 130
Bridgehead C	30 - 50
Bridge C's	20 - 40

Note: Vinylic carbons in alkenes typically appear in the 100-150 ppm range in ^{13}C NMR spectra.^[1]

Table 3: Predicted Infrared (IR) Spectroscopic Data

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
=C-H Stretch	3020 - 3100	Medium
C-H Stretch (sp^3)	2850 - 2960	Strong
C=C Stretch	1640 - 1680	Medium to Weak
C-H Bend	1300 - 1475	Medium
=C-H Bend (out-of-plane)	700 - 1000	Strong

Note: The C=C stretching vibration in symmetrically substituted or sterically hindered alkenes can be weak or absent in the IR spectrum.^{[2][3]}

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Value	Interpretation
136	Molecular Ion (M ⁺)
various	Fragmentation pattern typical of bicyclic alkenes, potentially involving retro-Diels-Alder reactions or cleavage of the alkyl bridges.

Note: Alkenes often show a distinct molecular ion peak in their mass spectra.^[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of the unstable **Bicyclo[4.3.1]dec-1-ene** are not readily available. However, a general approach based on established methods for related bridgehead alkenes is outlined below.

Synthesis: Intramolecular Wittig Reaction

A common strategy for the synthesis of strained bridgehead alkenes is the intramolecular Wittig reaction.^{[5][6][7]}

- **Preparation of the Phosphonium Salt:** A suitable keto-halide precursor, such as a ω -halo-bicyclo[4.3.1]decanone, is reacted with triphenylphosphine to generate the corresponding phosphonium salt.
- **Ylide Formation and Cyclization:** The phosphonium salt is treated with a strong, non-nucleophilic base (e.g., sodium hydride or a potassium alkoxide) to form the phosphorus ylide. This ylide then undergoes an intramolecular reaction with the ketone carbonyl group to form an oxaphosphetane intermediate.
- **Alkene Formation:** The oxaphosphetane intermediate collapses, eliminating triphenylphosphine oxide and forming the C=C double bond of **Bicyclo[4.3.1]dec-1-ene**.

- **Purification:** Due to the potential instability of the product, purification must be carried out under mild conditions, such as low-temperature chromatography on a neutral support (e.g., deactivated silica gel or alumina).

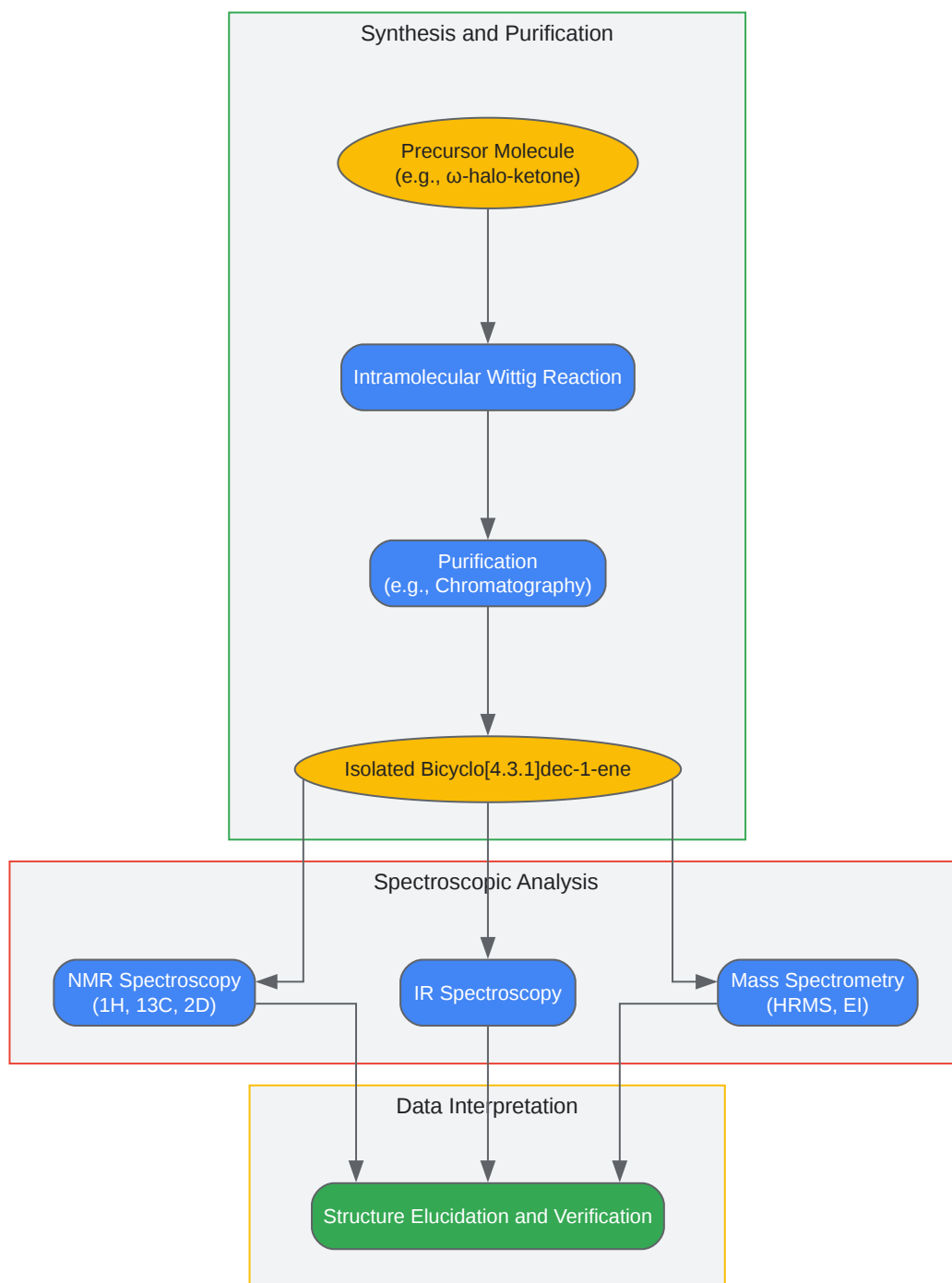
Spectroscopic Analysis

- **Sample Preparation:** All samples for spectroscopic analysis should be prepared in high-purity deuterated solvents (for NMR) or appropriate spectroscopic grade solvents (for IR). Samples should be handled under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture.
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra should be acquired on a high-field NMR spectrometer. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for the unambiguous assignment of all proton and carbon signals in such a complex bicyclic structure.
- **IR Spectroscopy:** The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid (if applicable), a solution in a suitable solvent (e.g., CCl_4), or as a thin film on a salt plate (NaCl or KBr).
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) using a gentle ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) would be ideal to confirm the molecular formula. Electron ionization (EI) can also be used to observe the fragmentation pattern, which can provide structural information.

Workflow and Data Relationship Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like **Bicyclo[4.3.1]dec-1-ene**.

General Workflow for Synthesis and Spectroscopic Analysis

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis and spectroscopic analysis of **Bicyclo[4.3.1]dec-1-ene**.

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